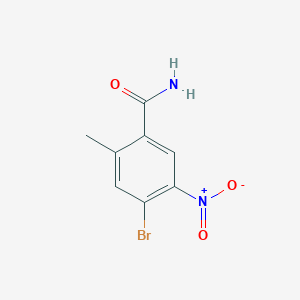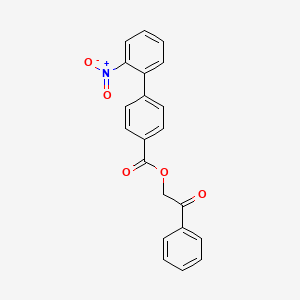![molecular formula C25H23F2N7O2 B12462736 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle triazine substitué par des groupes fluorophényle et méthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N2-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide implique généralement plusieurs étapes, notamment la formation du cycle triazine et les réactions de substitution subséquentes. Une méthode courante consiste à faire réagir le chlorure de cyanurique avec la 2-fluoroaniline et la 2-méthoxyaniline dans des conditions contrôlées pour former le dérivé triazine souhaité. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile et de catalyseurs comme la triéthylamine pour faciliter les réactions de substitution.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation pour garantir que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
N~2~-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle triazine permet des réactions de substitution nucléophile, où différents substituants peuvent être introduits.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Dichlorométhane, acétonitrile, éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.
Applications De Recherche Scientifique
N~2~-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur dans diverses voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N2-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines kinases ou protéases, affectant ainsi la signalisation cellulaire et la prolifération.
Mécanisme D'action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
N~2~-{4,6-bis[(2-méthoxyphényl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophényl)alaninamide : Structure similaire mais avec des substituants différents.
N~2~-{4,6-bis[(2-chlorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide : Substituants chlore au lieu de fluor.
Unicité
L'unicité de N2-{4,6-bis[(2-fluorophényl)amino]-1,3,5-triazin-2-yl}-N-(2-méthoxyphényl)alaninamide réside dans sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes. La présence d'atomes de fluor peut améliorer la stabilité et la bioactivité du composé, ce qui en fait un candidat intéressant pour des recherches et des développements ultérieurs.
Propriétés
Formule moléculaire |
C25H23F2N7O2 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H23F2N7O2/c1-15(22(35)29-20-13-7-8-14-21(20)36-2)28-23-32-24(30-18-11-5-3-9-16(18)26)34-25(33-23)31-19-12-6-4-10-17(19)27/h3-15H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
Clé InChI |
HYXNLWOHQHNBDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)
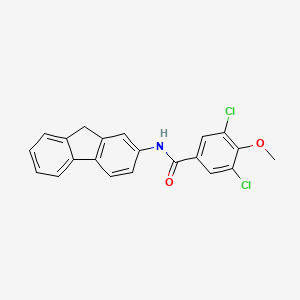
![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
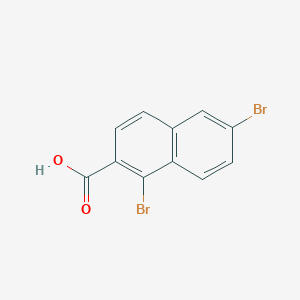
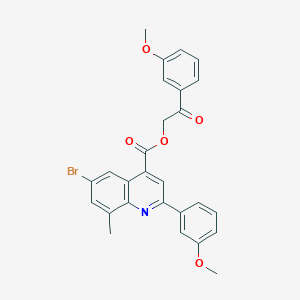
![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)
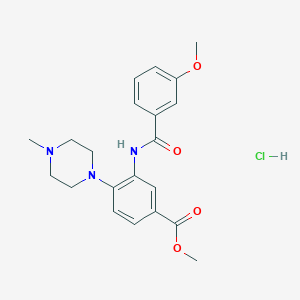
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
